REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:11])[CH:3]=1.Cl.[CH3:13][O:14][NH:15][CH3:16].CC(C)N=C=NC(C)C>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:15]([O:14][CH3:13])[CH3:16])=[O:7])=[C:4]([F:11])[CH:3]=1 |f:1.2|
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Name
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|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)F
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Name
|
N-methoxymethanamine hydrochloride
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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Cl.CONC
|
Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
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CC(N=C=NC(C)C)C
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 4 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 1000-mL round-bottom flask, was placed
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of water (500 mL)
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Type
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FILTRATION
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Details
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The solids were filtered out
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with DCM (2×300 mL)
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Type
|
WASH
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Details
|
The resulting mixture was washed with water (2×300 mL), and sodium carbonate (1×300 mL)
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Type
|
WASH
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Details
|
The resulting mixture was washed with brine (1×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC(=C(C(=O)N(C)OC)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |